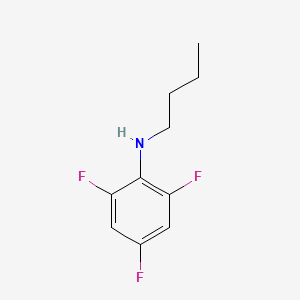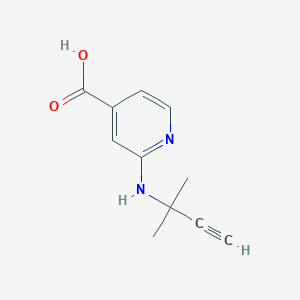
1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethyl group at the first nitrogen atom and an isopropyl group at the second nitrogen atom, with an amine group at the fourth position of the pyrazole ring.
Preparation Methods
The synthesis of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the amine group to an amine derivative.
Substitution: The compound can undergo substitution reactions where the ethyl or isopropyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines.
Scientific Research Applications
1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-isopropyl-1H-pyrazol-4-amine:
1-ethyl-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the third position, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for various research and industrial applications.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethyl-N-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-4-11-6-8(5-9-11)10-7(2)3/h5-7,10H,4H2,1-3H3 |
InChI Key |
FMKIUPIQXNZVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


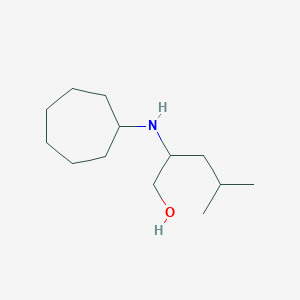
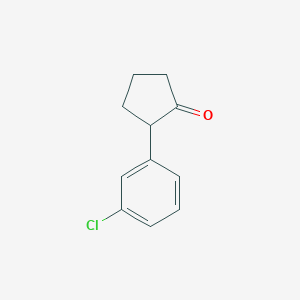
![7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13282382.png)
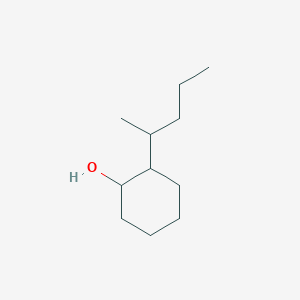
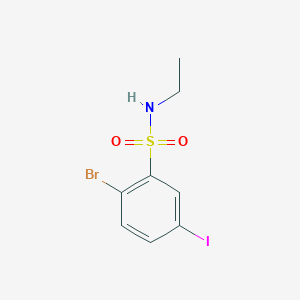
![3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13282387.png)
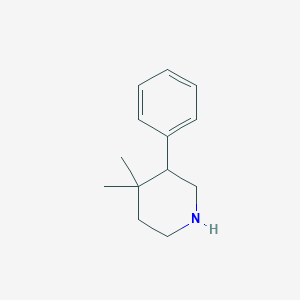
![tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13282393.png)
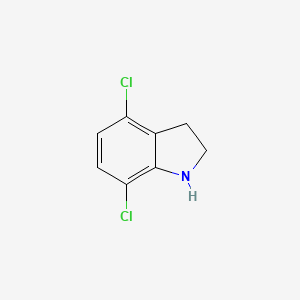
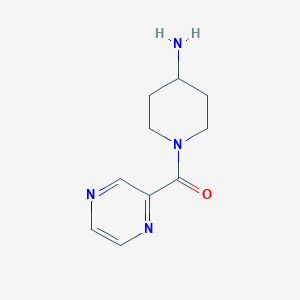

![4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282414.png)
